

Application Notes and Protocols: Crizotinib Acetate and Axitinib Combination in Solid Tumors

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Compound of Interest		
Compound Name:	Crizotinib acetate	
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Introduction

The development of resistance to targeted therapies is a significant challenge in oncology. In the context of metastatic renal cell carcinoma (mRCC) and other solid tumors, inhibitors of the vascular endothelial growth factor (VEGF) pathway, such as axitinib, have shown efficacy but are often limited by eventual disease progression.[1][2] Preclinical evidence suggests that upregulation of the MET (mesenchymal-epithelial transition factor) signaling pathway is a key mechanism of resistance to VEGF-targeted therapies.[2][3][4] This has led to the hypothesis that dual inhibition of both VEGFR and MET pathways could lead to a more durable clinical benefit.[1][2][3]

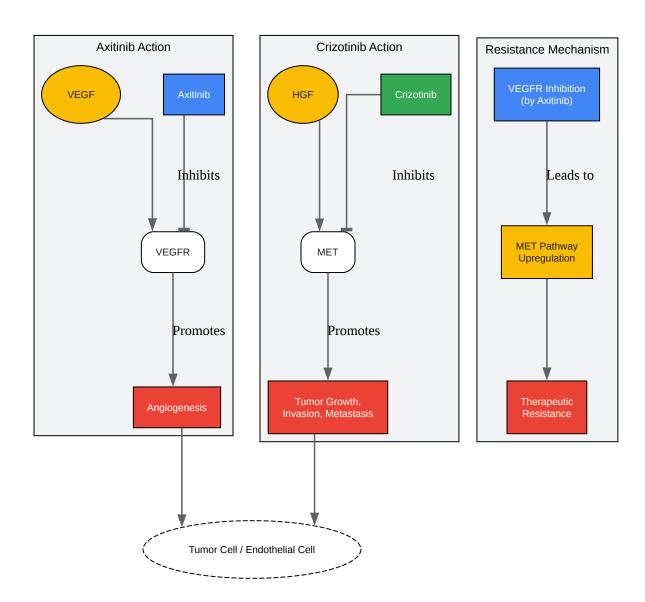
Crizotinib is a tyrosine kinase inhibitor (TKI) that targets ALK, ROS1, and MET, while axitinib is a potent and selective inhibitor of VEGFRs 1, 2, and 3.[1][3][5] The combination of crizotinib and axitinib is therefore a rational approach to simultaneously block two critical pathways involved in tumor growth, angiogenesis, invasion, and metastasis.[1][3] This document provides a summary of the preclinical and clinical findings for this combination therapy, along with detailed protocols for relevant experiments.

Signaling Pathways and Rationale for Combination

Axitinib exerts its anti-angiogenic effects by inhibiting VEGFRs, which are crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen. Crizotinib, in this



combination, primarily targets the MET receptor tyrosine kinase. Upregulation of the MET pathway can promote tumor cell proliferation, survival, and invasion, and has been implicated in the development of resistance to anti-angiogenic therapies.[2][6] By combining these two agents, the goal is to achieve a synergistic antitumor effect by simultaneously blocking angiogenesis and a key resistance pathway.





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Caption: Dual inhibition of VEGFR and MET pathways by axitinib and crizotinib.

Preclinical Data

Preclinical studies in renal cell carcinoma (RCC) xenograft models have demonstrated the potential of combining axitinib and crizotinib. These studies were foundational in establishing the rationale for clinical investigation.

Table 1: Preclinical Efficacy in a 786-O RCC Xenograft

MOGCI		
Treatment Group	Tumor Growth Inhibition (%)	Key Finding
Vehicle	0%	Baseline tumor growth
Axitinib	17%	Modest single-agent activity
Crizotinib	N/A	Single-agent activity assessed
Axitinib + Crizotinib	76%	Significant synergistic effect (p <0.05 vs. single agents)

Data sourced from a study on high c-Met expressing 786-O xenografts.[3]

Preclinical Experimental Protocol

This protocol outlines the methodology used in a preclinical xenograft study to evaluate the combination of axitinib and crizotinib.

Objective: To assess the anti-tumor efficacy of axitinib and crizotinib, alone and in combination, in a human renal cell carcinoma xenograft model.

Materials:

- Cell Line: 786-O human renal cell carcinoma cells (high c-Met expression).[3]
- Animals: Severe Combined Immunodeficient (SCID) mice.[3]



- Compounds: Axitinib, Crizotinib, vehicle control.
- Reagents: Cell culture media, Matrigel, anesthesia, etc.

Procedure:

- Cell Culture: Culture 786-O cells according to standard laboratory procedures.
- Tumor Implantation:
 - Harvest 786-O cells and resuspend in a solution of media and Matrigel.
 - Subcutaneously inoculate SCID mice with the cell suspension.[3]
 - Monitor mice for tumor growth.
- Treatment Initiation:
 - Once tumors reach a predetermined volume (e.g., ~100-200 mm³), randomize mice into treatment groups (n=8/group):[3]
 - Group 1: Vehicle control (oral gavage).
 - Group 2: Axitinib (e.g., 36 mg/kg, twice daily, oral gavage).[3]
 - Group 3: Crizotinib (e.g., 25 mg/kg, once daily, oral gavage).[3]
 - Group 4: Axitinib + Crizotinib (at the doses above).[3]
- Monitoring and Endpoints:
 - Measure tumor volumes with calipers 2-3 times per week.
 - Monitor animal body weight and overall health for signs of toxicity.
 - Continue treatment until tumors in the vehicle group reach a predetermined endpoint (e.g., 2000 mm³).[3]
- Tissue Analysis:



- At the end of the study, euthanize mice and excise tumors.
- Perform immunohistochemical analysis on tumor tissue to assess markers of angiogenesis (e.g., CD31), pericyte coverage (e.g., NG2), and epithelial-mesenchymal transition (EMT).[3]

Clinical Data

A Phase Ib, open-label, dose-escalation study (NCT01999972) was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of axitinib in combination with crizotinib in patients with advanced solid tumors, with a dose-expansion phase focused on mRCC.[1][2][6]

Table 2: Clinical Efficacy in Metastatic Renal Cell

Carcinoma (Dose-Expansion Phase)

Parameter	Value	95% Confidence Interval (CI)
Overall Response Rate (ORR)	30%	11.9 – 54.3%
Progression-Free Survival (PFS)	5.6 months	3.5 – Not Reached

Data from treatment-naïve mRCC patients in the dose-expansion cohort.[1][6]

Table 3: Safety and Tolerability - Grade ≥3 Adverse

Events

LVCIII3			
Adverse Event	Frequency in Dose-Escalation Phase (n=22)		
Hypertension	18.2%		
Fatigue	9.1%		

The Maximum Tolerated Dose (MTD) was established as axitinib 5 mg BID plus crizotinib 250 mg BID.[1][6][7] The combination demonstrated a manageable safety profile consistent with the known toxicities of each agent individually.[1][6][8]



Table 4: Pharmacokinetic Parameters

Drug	Parameter	Finding
Axitinib	Effect of Crizotinib on Axitinib PK	Co-administration had no clinically meaningful effect on the pharmacokinetics of axitinib.[1]
Crizotinib	Effect of Axitinib on Crizotinib	Not detailed, but crizotinib is a moderate CYP3A4/5 inhibitor.

Clinical Trial Protocol (Phase Ib)

This protocol is a summary of the design for the Phase Ib study of axitinib and crizotinib.

Objective: To determine the Maximum Tolerated Dose (MTD), safety, and preliminary efficacy of axitinib combined with crizotinib in patients with advanced solid tumors.[4]

Study Design:

- Phase: Phase Ib, open-label, multicenter.[2][4]
- Part 1: Dose-Escalation Phase:
 - Population: Patients with advanced solid tumors refractory to standard therapy.[1][4]
 - Design: Standard 3+3 or modified toxicity probability interval (mTPI) design.[4]
 - Dosing: Starting doses of axitinib 3 mg BID plus crizotinib 200 mg BID, with subsequent dose escalations.[1][6]
 - Primary Endpoint: Determine the MTD.[4]
- Part 2: Dose-Expansion Phase:
 - Population: Patients with advanced clear-cell mRCC, divided into two cohorts:[1][4]

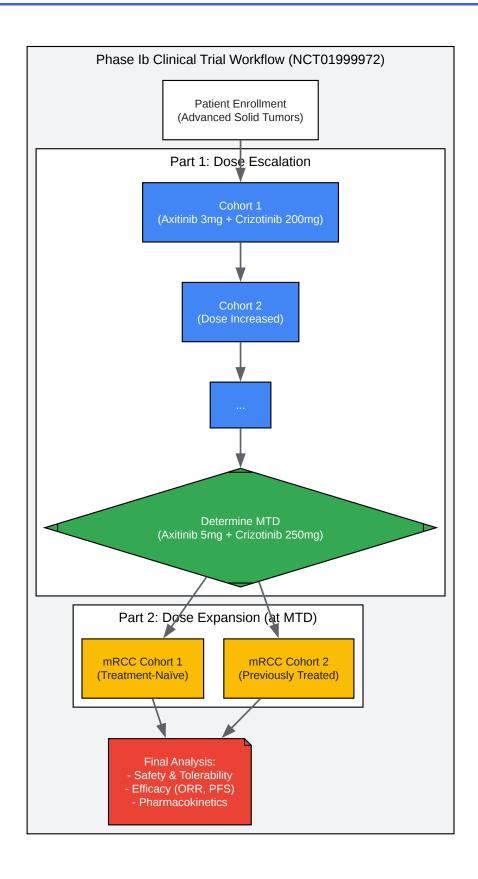


- Cohort 1: Treatment-naïve.
- Cohort 2: 1-2 prior systemic therapies, including a VEGF pathway inhibitor.
- Dosing: Administer the combination at the MTD determined in Part 1.
- Primary Endpoint: Assess preliminary antitumor activity (e.g., ORR).

Assessments:

- Safety: Monitor adverse events (AEs) graded by NCI-CTCAE, vital signs, and laboratory tests. Dose-limiting toxicities (DLTs) are assessed in the first cycle.
- Efficacy: Tumor response evaluated by RECIST criteria every 8-12 weeks.
- Pharmacokinetics: Serial blood sampling to determine plasma concentrations of axitinib and crizotinib.[1][4]





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Caption: Workflow diagram for the Phase Ib study of axitinib and crizotinib.



Conclusion and Future Directions

The combination of axitinib and crizotinib was found to have a manageable safety and tolerability profile in patients with advanced solid tumors.[1][6] The MTD was established at axitinib 5 mg BID and crizotinib 250 mg BID.[1][7] While the combination showed modest antitumor activity in treatment-naïve mRCC, the investigators concluded that it did not support further study in this indication, particularly given the rapidly evolving treatment landscape with more effective agents like cabozantinib and immuno-oncology therapies.[1][6]

Despite this conclusion in mRCC, the rationale for dual VEGFR and MET inhibition remains sound. The data from this study could inform the development of other combination therapies targeting these pathways in different tumor types or patient populations where this mechanism of resistance is more prominent. Further research could explore biomarkers to identify patients most likely to benefit from such a combination.

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